5-(2-Bromoethyl)hydantoin

説明

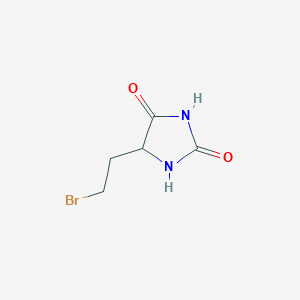

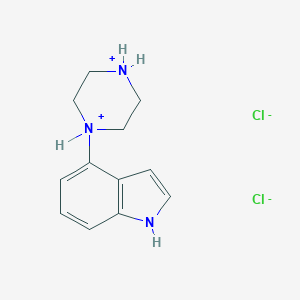

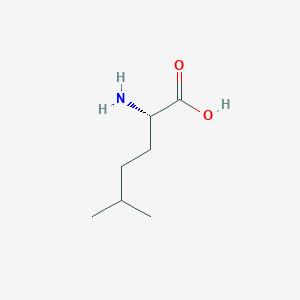

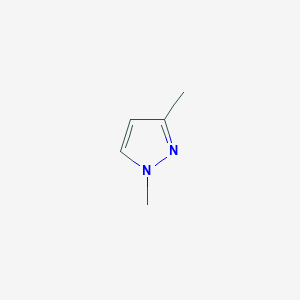

5-(2-Bromoethyl)hydantoin is a specialty product used in proteomics research . It has a molecular formula of C5H7BrN2O2 and a molecular weight of 207.03 .

Synthesis Analysis

The synthesis of hydantoins, including 5-(2-Bromoethyl)hydantoin, is often achieved through the Bucherer–Bergs reaction . This involves a chemoselective condensation/cyclization domino process between isocyanates of quaternary or unsubstituted α-amino esters and N-alkyl aspartic acid diesters . The reaction is followed by standard hydrolysis/coupling reactions with amines .Molecular Structure Analysis

The molecular structure of 5-(2-Bromoethyl)hydantoin is characterized by a hydantoin nucleus, substituted at the two nitrogen atoms and at the C3 carbon . The hydantoin ring is planar .Chemical Reactions Analysis

Hydantoins, including 5-(2-Bromoethyl)hydantoin, can undergo a variety of chemical reactions. For instance, a highly efficient, cost-effective, and environmentally friendly protocol has been reported for the C5-selective alkylation of hydantoins under phase-transfer catalysis .科学的研究の応用

- Field: Biomedical Sciences

- Application: Hydantoins, including isotope-labelled ones, are used in a range of biological, biomedical, food, and environmental applications . This includes metabolic and in vivo tissue distribution studies, biochemical analysis of transport proteins, identification and tissue distribution of drug binding sites, drug metabolism and pharmacokinetic studies, and as an imaging agent .

- Method: The specific methods of application would depend on the particular study or experiment being conducted. Generally, isotope-labelled hydantoins are synthesized and then used in various experiments, with NMR spectroscopy being important for confirming purity, labelling integrity, specific activity, and molecule conformation .

- Results: The results or outcomes would also depend on the specific study or experiment. For example, in metabolic studies, isotope-labelled hydantoins could be used to track the metabolism of hydantoins in the body .

- Field: Medicinal Chemistry

- Application: Hydantoins are used in the synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties . These hybrid molecules open up new possibilities in medicinal chemistry .

- Method: A synthetic approach was developed to create N-methyl spiro hydantoin and thiazolidine containing amino acid derivatives by coupling 1,2,4,5-tetrakis (bromomethyl) benzene with ethyl isocyanoacetate (EICA) as a glycine equivalent .

- Results: The synthesis resulted in the creation of hybrid molecules that could have potential applications in medicinal chemistry .

- Field: Optoelectronics

- Application: Hydantoin derivatives display a wide range of properties and applications such as sensors, chemical sensory materials towards the detection of toxic anions, metal ions, and biosensing/imaging as labelling markers in living cells and tissues .

- Method: The specific methods of application would depend on the particular study or experiment being conducted. Generally, hydantoin derivatives are synthesized and then used in various experiments .

- Results: The results or outcomes would also depend on the specific study or experiment. For example, in sensing applications, hydantoin derivatives could be used to detect specific substances .

NMR Analysis and Isotope Labelling

Synthesis of Amino Acid Derivatives

Optoelectronics and Sensing

- Field: Proteomics Research

- Application: “5-(2-Bromoethyl)hydantoin” is an intermediary compound obtained through the preparation of Seleno-ethionine . Seleno-ethionine is used in proteomics research as a specialty product .

- Method: The specific methods of application would depend on the particular study or experiment being conducted. Generally, “5-(2-Bromoethyl)hydantoin” is synthesized and then used in various experiments .

- Results: The results or outcomes would also depend on the specific study or experiment. For example, in proteomics research, Seleno-ethionine could be used to track the metabolism of proteins in the body .

- Field: Analytical Chemistry

- Application: “5-(2-Bromoethyl)hydantoin” can be analyzed using various analytical techniques such as NMR, HPLC, LC-MS, UPLC . These techniques can provide information about the structure, purity, and other properties of the compound .

- Method: The compound is prepared and then analyzed using the appropriate analytical technique . The specific methods of application would depend on the particular technique being used .

- Results: The results or outcomes would provide detailed information about the properties of "5-(2-Bromoethyl)hydantoin" .

- Field: Medicinal Chemistry

- Application: Hydantoins are used in the synthesis of phenytoin . Phenytoin is a medication used to treat epilepsy .

- Method: The synthesis of phenytoin with a deuterium or tritium atom exclusively at the para position of both phenyl rings has been achieved by Bucherer-Bergs reaction .

- Results: The synthesis resulted in the creation of phenytoin, which is a widely used medication for the treatment of epilepsy .

Preparation of Seleno-ethionine

NMR, HPLC, LC-MS, UPLC Analysis

Synthesis of Phenytoin

- Field: Proteomics Research

- Application: “5-(2-Bromoethyl)hydantoin” is an intermediary compound obtained through the preparation of Seleno-ethionine . Seleno-ethionine is used in proteomics research as a specialty product .

- Method: The specific methods of application would depend on the particular study or experiment being conducted. Generally, “5-(2-Bromoethyl)hydantoin” is synthesized and then used in various experiments .

- Results: The results or outcomes would also depend on the specific study or experiment. For example, in proteomics research, Seleno-ethionine could be used to track the metabolism of proteins in the body .

- Field: Analytical Chemistry

- Application: “5-(2-Bromoethyl)hydantoin” can be analyzed using various analytical techniques such as NMR, HPLC, LC-MS, UPLC . These techniques can provide information about the structure, purity, and other properties of the compound .

- Method: The compound is prepared and then analyzed using the appropriate analytical technique . The specific methods of application would depend on the particular technique being used .

- Results: The results or outcomes would provide detailed information about the properties of "5-(2-Bromoethyl)hydantoin" .

- Field: Medicinal Chemistry

- Application: Hydantoins are used in the synthesis of phenytoin . Phenytoin is a medication used to treat epilepsy .

- Method: The synthesis of phenytoin with a deuterium or tritium atom exclusively at the para position of both phenyl rings has been achieved by Bucherer-Bergs reaction .

- Results: The synthesis resulted in the creation of phenytoin, which is a widely used medication for the treatment of epilepsy .

Proteomics Research

Analytical Chemistry

Synthesis of Phenytoin

特性

IUPAC Name |

5-(2-bromoethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNNVNAMCNAOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322439 | |

| Record name | 5-(2-Bromoethyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromoethyl)hydantoin | |

CAS RN |

7471-52-5 | |

| Record name | 7471-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Bromoethyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)